![molecular formula C22H27N3O B10821100 (R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)
(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-172939 is a compound of significant interest in the field of medicinal chemistry. It is known for its potent antagonistic activity against the dopamine D4 receptor, making it a valuable candidate for research in the treatment of neurological disorders such as schizophrenia .
Preparation Methods
The synthesis of PD-172939 involves several steps, starting with the preparation of the core isoindolinone structure. One of the methods reported involves the use of non-protected primary amines as substrates, which undergo palladium-catalyzed C-H carbonylation to form the isoindolinone core . The reaction conditions typically include the use of palladium acetate as a catalyst, copper trifluoroacetate as an oxidant, and dichloroethane as a solvent at 100°C for 12 hours . The yield of this reaction can reach up to 89% .
Chemical Reactions Analysis
PD-172939 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in PD-172939.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, copper oxidants, and various solvents such as dichloroethane . The major products formed from these reactions are typically isoindolinone derivatives with different substituents.
Scientific Research Applications
PD-172939 has several scientific research applications:
Mechanism of Action
PD-172939 exerts its effects by binding to the dopamine D4 receptor and acting as an antagonist. This means that it blocks the receptor’s activity, preventing dopamine from exerting its effects. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine signaling in the brain .
Comparison with Similar Compounds
PD-172939 can be compared with other dopamine receptor antagonists such as:
Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a broader range of activity.
Clozapine: Another antipsychotic with activity against multiple dopamine receptor subtypes.
Risperidone: A dopamine antagonist with a similar profile but different receptor binding affinities.
PD-172939 is unique in its high selectivity for the dopamine D4 receptor, which may result in fewer side effects compared to less selective compounds .
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(3R)-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C22H27N3O/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21/h3-8,15,21H,9-14H2,1-2H3,(H,23,26)/t21-/m1/s1 |
InChI Key |
WQEPZBNLBWDIRZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC[C@@H]3C4=CC=CC=C4C(=O)N3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


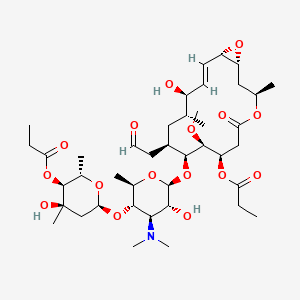
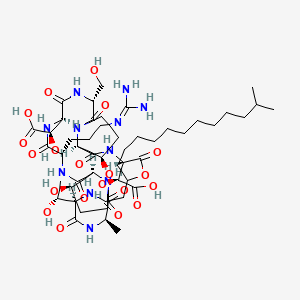

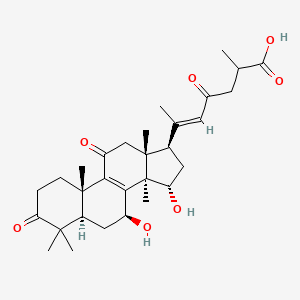
![propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate](/img/structure/B10821040.png)
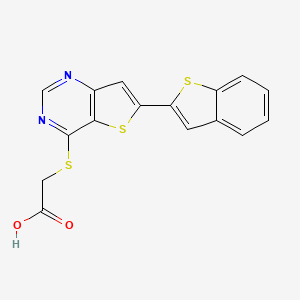
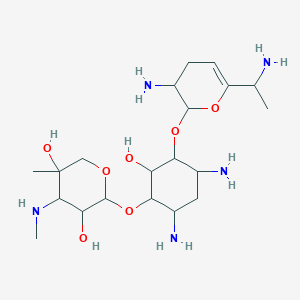

![2-amino-4-[4-[C-[[1-[carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10821075.png)
![(2R,4'R,6R,9E,11R,13E,15E)-4',11-Dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B10821077.png)
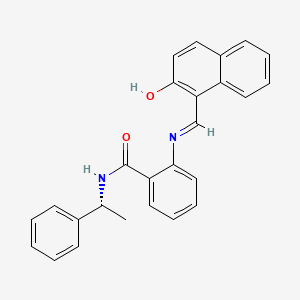

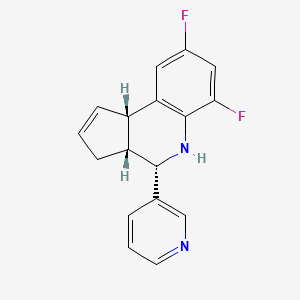
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821108.png)
